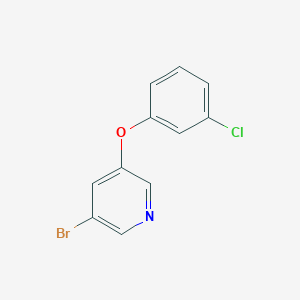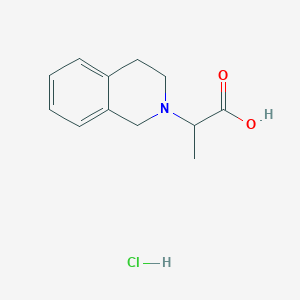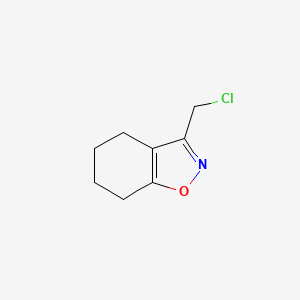carbamoyl}methyl)carbamate CAS No. 1252272-80-2](/img/structure/B1373796.png)
benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 . The compound is also known by its IUPAC name, benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.Physical And Chemical Properties Analysis
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has a molecular weight of 319.36 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Carbamates
Carbamates are versatile compounds used in a variety of applications, including as pesticides, pharmaceuticals, and polymers. The compound can be utilized in the synthesis of carbamates through carbamoylation reactions . This process involves the reaction of carbonylimidazolide with a nucleophile in water, allowing for the efficient preparation of carbamates without the need for an inert atmosphere.
Capture and Utilization of CO2
The compound can play a role in the capture and utilization of CO2 . Using DBU as a CO2 capture agent and catalyst, low-concentration CO2 can be converted into carbamates . This method is metal-free and does not require metal complex catalysts or metal salt additives, making it an environmentally friendly approach to CO2 utilization.
Synthesis of Aryl Isocyanates
In the field of organic synthesis, aryl isocyanates are valuable intermediates for the production of ureas and carbamates. Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used to synthesize aryl isocyanates from arylamines . The generated isocyanate can then be trapped by various amines and alcohols to produce the desired products.
Pharmaceutical Research
In pharmaceutical research, the compound can be used to create N-substituted carbamoyl chlorides , which are intermediates in the synthesis of various O-aryl carbamates . These compounds have potential applications in the development of new drugs and therapeutic agents.
Material Science
The compound’s ability to form carbamates makes it useful in material science for the development of new polymers and coatings. Its application in the synthesis of carbamate-tethered terpene glycoconjugates is an example of its utility in creating novel materials .
Analytical Chemistry
In analytical chemistry , benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used as a reagent or intermediate in the synthesis of compounds used for analytical purposes, such as chromatography .
Environmental Science
The compound’s role in CO2 capture and conversion into useful products also makes it relevant in environmental science . It can contribute to research on reducing greenhouse gas emissions and finding sustainable solutions for industrial processes .
Chemical Synthesis
Lastly, in chemical synthesis , the compound can be employed in one-pot procedures for the synthesis of substituted carbamates, offering an economical and efficient route to many compounds of interest .
Eigenschaften
IUPAC Name |
benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZXIQBCTYBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)





![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)